![molecular formula C20H25N3O5S B2671697 Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate CAS No. 451466-34-5](/img/no-structure.png)

Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

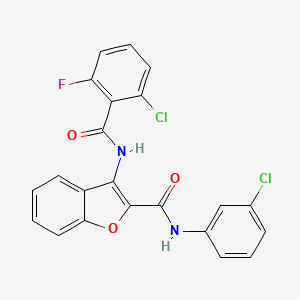

The compound is a complex organic molecule that contains several functional groups, including an ester group, a thioxo group, and a piperidine ring. These functional groups could potentially confer interesting chemical properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . This would provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of an ester group suggests that this compound might have a fruity smell. The piperidine ring could potentially make the compound basic .Aplicaciones Científicas De Investigación

Antitumor and Antiproliferative Activities

Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate has shown promise in antitumor and antiproliferative applications. A study by Mohareb and Halim (2018) highlighted its use in synthesizing dihydroquinazolin derivatives with significant cytotoxicity towards various cancer cell lines. These compounds also exhibited kinase inhibition properties, making them potential candidates for cancer therapy (Mohareb & Halim, 2018).

Antimicrobial Potential

Research by Desai, Shihora, and Moradia (2007) explored the synthesis of new quinazolines, including derivatives of this compound, demonstrating notable antibacterial and antifungal activities. These compounds were effective against various pathogens like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).

Novel Heterocyclic Synthesis

Zaki et al. (2021) reported the synthesis of novel piperidinyl thieno tetrahydroisoquinolines attached to other new heterocycles. These compounds, which could be synthesized using this compound, were also tested for antibacterial and antifungal activities, showing significant potential (Zaki et al., 2021).

Tyrosine Kinase Inhibition for Cancer Therapy

Riadi et al. (2021) discussed a compound synthesized using a similar process, which exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent, especially in targeting specific cancer cell lines (Riadi et al., 2021).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate involves the condensation of 2-methoxyethylamine with ethyl 3-oxopiperidine-1-carboxylate, followed by the reaction of the resulting product with 2-mercapto-3-(4-nitrophenyl)propionic acid and subsequent cyclization to form the tetrahydroquinazoline ring. The resulting compound is then reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "Ethyl 3-oxopiperidine-1-carboxylate", "2-Methoxyethylamine", "2-Mercapto-3-(4-nitrophenyl)propionic acid", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of ethyl 3-oxopiperidine-1-carboxylate with 2-methoxyethylamine in the presence of a base such as sodium hydride or potassium carbonate to form ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate.", "Step 2: Reaction of the product from step 1 with 2-mercapto-3-(4-nitrophenyl)propionic acid in the presence of a base such as triethylamine to form the corresponding thioester.", "Step 3: Cyclization of the thioester from step 2 with a base such as sodium methoxide to form the tetrahydroquinazoline ring.", "Step 4: Reaction of the product from step 3 with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate." ] } | |

Número CAS |

451466-34-5 |

Fórmula molecular |

C20H25N3O5S |

Peso molecular |

419.5 |

Nombre IUPAC |

ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-3-carboxylate |

InChI |

InChI=1S/C20H25N3O5S/c1-3-28-19(26)14-5-4-8-22(12-14)17(24)13-6-7-15-16(11-13)21-20(29)23(18(15)25)9-10-27-2/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,21,29) |

Clave InChI |

NZSSTDAPMXJKSY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCOC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2671622.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2671625.png)

![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid](/img/structure/B2671626.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2671632.png)

![5-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2671633.png)